molecular formula C20H23F2N3O4S B2844254 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-66-1

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2844254
CAS No.: 897610-66-1
M. Wt: 439.48
InChI Key: UCEHBDLKQGAQDW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound with a molecular formula of C20H23F2N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of N-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-(4-methoxyphenyl)piperazine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The final step involves the coupling of 3,4-difluorobenzoyl chloride with N-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of 3,4-difluoro-N-(2-((4-(4-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.

    Reduction: Formation of 3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the difluorobenzamide group.

    3,4-difluorobenzamide: Contains the difluorobenzamide moiety but lacks the piperazine and methoxyphenyl groups.

    N-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl moieties with an aminoethyl group but lacks the difluorobenzamide group.

Uniqueness

3,4-difluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the combination of its difluorobenzamide, methoxyphenyl, and piperazine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c1-29-17-5-3-16(4-6-17)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-2-7-18(21)19(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHBDLKQGAQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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